

# Technical Guide: Isotopic Enrichment and Purity of Carbocisteine-13C3

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## Compound of Interest

Compound Name: Carbocisteine-13C3

Cat. No.: B15222647

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This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of **Carbocisteine-13C3**, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document outlines the analytical methodologies used to determine these critical quality attributes, presents typical specification data, and illustrates relevant biological and analytical pathways.

## Quantitative Data Summary

The isotopic enrichment and chemical purity of **Carbocisteine-13C3** are determined using rigorous analytical techniques. The following tables summarize the typical quantitative data provided in a Certificate of Analysis for this product.

Table 1: Isotopic Enrichment of **Carbocisteine-13C3**

Parameter	Specification	Analytical Method
Isotopic Enrichment	≥ 99 atom % <sup>13</sup> C	Mass Spectrometry, NMR Spectroscopy
Labeled Positions	Carboxyl, Methylene, and Methine carbons	Mass Spectrometry, NMR Spectroscopy

Table 2: Chemical Purity of **Carbocisteine-13C3**

Parameter	Specification	Analytical Method
Chemical Purity	≥ 98%	HPLC-UV, LC-MS
Identity	Conforms to structure	<sup>1</sup> H-NMR, <sup>13</sup> C-NMR, Mass Spectrometry
Residual Solvents	Per USP <467>	Headspace GC-MS
Appearance	White to off-white solid	Visual Inspection

## Experimental Protocols

Detailed methodologies are essential for the accurate assessment of isotopic enrichment and chemical purity. The following sections describe representative experimental protocols for the key analyses performed on **Carbocisteine-13C3**.

### Determination of Isotopic Enrichment by Mass Spectrometry

**Objective:** To determine the atom percent of <sup>13</sup>C at the labeled positions in **Carbocisteine-13C3**.

**Methodology:** High-Resolution Mass Spectrometry (HRMS) is employed to resolve the isotopologues of Carbocisteine.

**Instrumentation:**

- Mass Spectrometer: Q-Exactive Orbitrap Mass Spectrometer (or equivalent)
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode
- Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) system

**Procedure:**

- Sample Preparation: A solution of **Carbocisteine-13C3** is prepared in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) at a concentration of approximately 1 µg/mL.

- **Chromatographic Separation:** The sample is injected into the UHPLC system equipped with a C18 column. A gradient elution is used to separate the analyte from any potential impurities.
- **Mass Spectrometric Analysis:** The mass spectrometer is operated in full scan mode to acquire high-resolution mass spectra of the eluting analyte.
- **Data Analysis:** The relative intensities of the monoisotopic peak (all  $^{12}\text{C}$ ) and the peaks corresponding to the incorporation of one, two, and three  $^{13}\text{C}$  atoms are measured. The isotopic enrichment is calculated based on the relative abundance of the M+3 peak, corrected for the natural abundance of isotopes.

## Determination of Chemical Purity by HPLC-UV

**Objective:** To determine the chemical purity of **Carbocysteine-13C3** by assessing the presence of any impurities.

**Methodology:** A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is utilized.

**Instrumentation:**

- **HPLC System:** Agilent 1260 Infinity II (or equivalent) with a UV detector
- **Column:** C18, 4.6 x 150 mm, 5  $\mu\text{m}$  particle size

**Procedure:**

- **Mobile Phase Preparation:**
  - **Mobile Phase A:** 0.1% Trifluoroacetic acid in water
  - **Mobile Phase B:** 0.1% Trifluoroacetic acid in acetonitrile
- **Sample Preparation:** A solution of **Carbocysteine-13C3** is prepared in Mobile Phase A at a concentration of approximately 1 mg/mL.
- **Chromatographic Conditions:**

- Flow Rate: 1.0 mL/min
- Injection Volume: 10  $\mu$ L
- Detection Wavelength: 210 nm
- Gradient: A time-gradient program is developed to ensure the separation of the main peak from all potential impurities.
- Data Analysis: The area of the main peak is compared to the total area of all peaks in the chromatogram to calculate the purity as a percentage.

## Structural Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure and the positions of the  $^{13}\text{C}$  labels in **Carbocisteine- $^{13}\text{C}3$** .

Methodology: One-dimensional  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy.

Instrumentation:

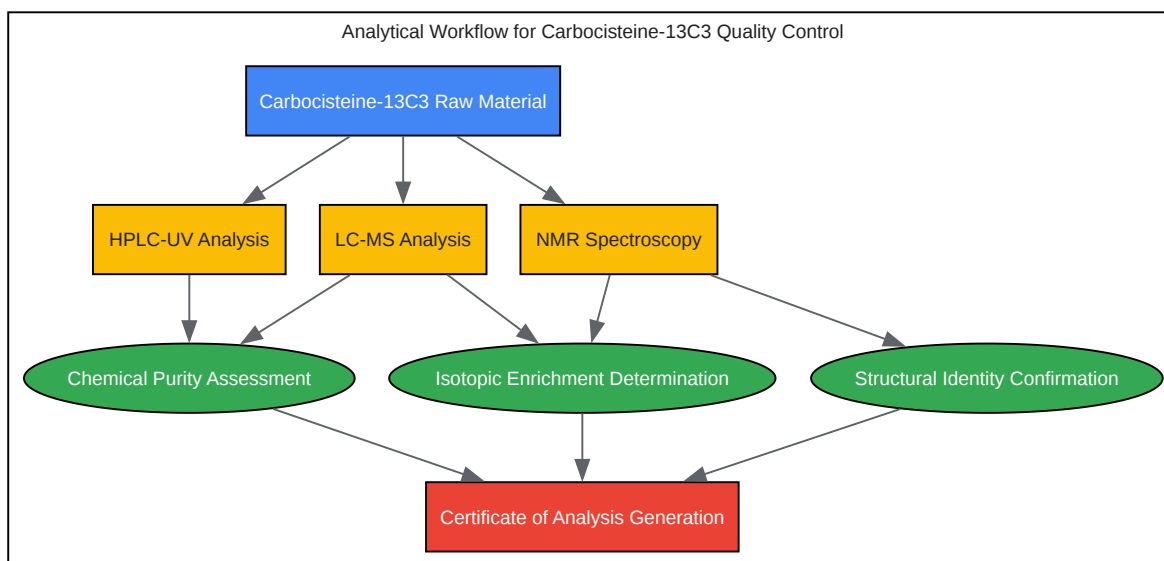
- NMR Spectrometer: Bruker Avance III 500 MHz (or equivalent)

Procedure:

- Sample Preparation: Approximately 5-10 mg of **Carbocisteine- $^{13}\text{C}3$**  is dissolved in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ).
- $^1\text{H}$ -NMR Analysis: A standard  $^1\text{H}$ -NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrals of the protons are analyzed to confirm the overall structure.
- $^{13}\text{C}$ -NMR Analysis: A proton-decoupled  $^{13}\text{C}$ -NMR spectrum is acquired. The presence of enhanced signals at the chemical shifts corresponding to the carboxyl, methylene, and methine carbons confirms the positions of the  $^{13}\text{C}$  labels. The absence of significant signals at the corresponding  $^{12}\text{C}$  chemical shifts further indicates high isotopic enrichment.

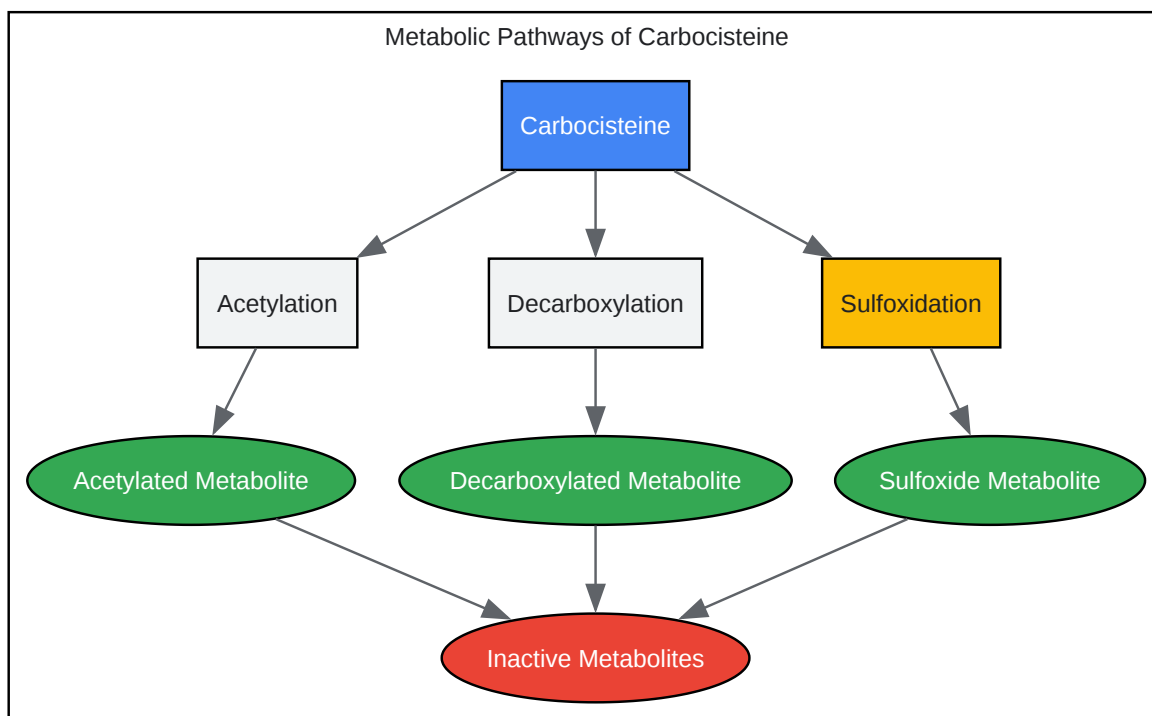
## Visualizations

The following diagrams illustrate the metabolic fate of Carbocisteine and a typical analytical workflow for its quality control.



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Caption: Quality control workflow for **Carbocisteine-13C3**.



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Caption: Major metabolic pathways of Carbocysteine.[1][2][3][4]

This guide provides a comprehensive technical overview of the isotopic enrichment and purity of **Carbocysteine-13C3**. The detailed protocols and clear visualizations are intended to support researchers and drug development professionals in the effective use of this critical analytical standard.

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## References

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